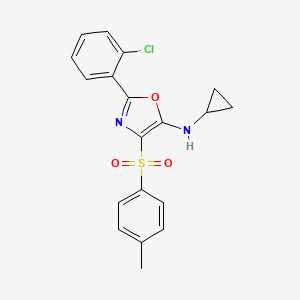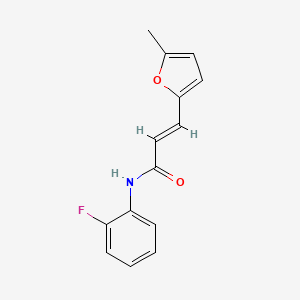
(4-(2-氟苯基)哌嗪-1-基)(6-羟基嘧啶-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is a useful research compound. Its molecular formula is C15H15FN4O2 and its molecular weight is 302.309. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
平衡型核苷转运蛋白 (ENTs) 抑制
FPMINT 是一种新型 ENTs 抑制剂,ENTs 在核苷酸合成、腺苷调节和化疗中起着至关重要的作用。与大多数 ENT1 选择性抑制剂不同,FPMINT 对 ENT2 表现出更高的选择性。它已在体外使用缺乏核苷转运蛋白的细胞进行了广泛研究。值得注意的是,FPMINT 的类似物化合物 3c 成为最有效的抑制剂,降低了 ENT1 和 ENT2 中 [3H]尿苷摄取的最大速度,而不影响米氏常数 (Km)。重要的是,化合物 3c 是一种不可逆的非竞争性抑制剂,使其成为进一步研究的有希望的候选者 .
抗癌特性
FPMINT 的功能化衍生物已被探索用于其抗癌潜力。 例如,与 FPMINT 结构相关的吡唑并嘧啶-4-酮衍生物已显示出对各种肿瘤细胞系的有效抗肿瘤活性。进一步研究 FPMINT 的具体作用机制及其对癌细胞的影响可能会揭示新的治疗策略。
抗菌应用
脲酶对于高致病性细菌的存活至关重要。抑制脲酶可能是预防脲溶菌感染的一种有希望的方法。 虽然没有直接研究用于此目的,但 FPMINT 的结构特征值得研究作为潜在的脲酶抑制剂 .
抗病毒和抗疟疾研究
鉴于磺胺类药物的广泛应用,包括抗病毒和抗疟疾作用,探索 FPMINT 对病毒和疟疾寄生虫的活性可能会产生宝贵的见解。 然而,关于 FPMINT 抗病毒和抗疟疾特性的具体研究尚未进行 .
药物发现和药物化学
FPMINT 的独特结构为药物发现和药物化学提供了机会。研究人员可以探索修改以增强其选择性、生物利用度和药代动力学特性。计算建模和构效关系研究将在此工作中至关重要。
总之,FPMINT 在各个领域都具有前景,从 ENT 抑制到在癌症治疗、抗菌治疗等方面的潜在应用。进一步的研究和临床试验对于充分释放其治疗潜力至关重要。 🌟
作用机制
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits the transport of nucleosides through both ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . In addition, ENTs regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions .
Pharmacokinetics
It is known that the compound cannot be displaced with excess washing, suggesting that it may have good stability and retention in the body .
Result of Action
The inhibition of ENTs by this compound can potentially influence various cellular processes, including nucleotide synthesis and chemotherapy . It can also affect the regulation of extracellular adenosine levels, thereby influencing adenosine-related functions .
生化分析
Biochemical Properties
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular processes, (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone has been found to inhibit the transport of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It reduces the Vmax of uridine transport in ENT1 and ENT2 without affecting Km, indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone have been observed to be stable . The inhibitory effect of the compound could not be washed out, suggesting its long-term effects on cellular function .
Metabolic Pathways
The metabolic pathways that (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is involved in are not clearly defined in the available literature. Its interaction with ENTs suggests it may influence the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis .
Transport and Distribution
(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is transported and distributed within cells and tissues through its interaction with ENTs . Specific transporters or binding proteins that it interacts with, as well as effects on its localization or accumulation, are not clearly defined in the available literature.
属性
IUPAC Name |
4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-11-3-1-2-4-13(11)19-5-7-20(8-6-19)15(22)12-9-14(21)18-10-17-12/h1-4,9-10H,5-8H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJTYCKZBLTSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2440210.png)

![N'-(4-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2440213.png)

![4-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B2440216.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide](/img/structure/B2440218.png)
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2440219.png)
![N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide](/img/structure/B2440220.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2440227.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2440228.png)



